Aglme can be sourced from chemical suppliers specializing in peptides and amino acid derivatives. It falls under the category of amino acid derivatives, which are compounds that retain the basic structure of amino acids while incorporating additional functional groups to modify their properties. This classification allows Aglme to participate in various biochemical reactions and applications.
The synthesis of Aglme involves several key steps that typically include:
This multi-step process ensures that the final product, Aglme, possesses enhanced solubility characteristics suitable for biological applications.
Aglme can participate in various chemical reactions due to its functional groups:
These reactions highlight Aglme's utility in synthetic organic chemistry and biochemistry.
The mechanism of action for Aglme primarily revolves around its role as a prodrug or intermediate in peptide synthesis. Upon administration, Aglme can be hydrolyzed to release N-acetyl-L-lysine, which may then participate in metabolic pathways or serve as a substrate for further enzymatic reactions. This transformation enhances its bioavailability and therapeutic efficacy.
These properties are critical for researchers when considering Aglme for experimental applications.
Aglme is widely used in scientific research for various applications:
The versatility of Aglme makes it an essential compound in both academic research and pharmaceutical development, enabling advancements in drug design and therapeutic strategies.
Glycogen debranching enzyme (Aglme; GDE), encoded by the AGL gene in humans, is a bifunctional enzymatic complex essential for complete glycogen degradation. Glycogen phosphorylase alone can only cleave α-1,4-glycosidic linkages until reaching four glucose residues from an α-1,6-branch point, producing limit dextrin. GDE resolves these branches through two sequential catalytic activities residing on a single polypeptide chain in mammals [2] [6]:
Table 1: Key Catalytic Activities of Glycogen Debranching Enzyme (Aglme)
Activity | EC Number | Function | Catalytic Mechanism | Product |
---|---|---|---|---|
Glucosyltransferase (GT) | 2.4.1.25 | Transfers maltotriosyl unit (3 glucose residues) from branch to a nearby linear chain via α-1,4 linkage. | Transglycosylation; likely involves nucleophilic attack (Asp/Glu), covalent intermediate. | Exposed α-1,6-linked glucose |
Glucosidase (GC) | 3.2.1.33 | Hydrolyzes the exposed α-1,6-glycosidic bond at the branch point. | Acid/base catalysis (Asp/Glu), oxocarbenium ion transition state, retention of configuration. | Free glucose |
These activities are spatially distinct but functionally coupled. The GT domain occupies the N-terminal two-thirds of the protein, characterized by a GT-A fold common to glycosyltransferases. The GC domain resides at the C-terminus, adopting a (β/α)₈-barrel fold typical of glycoside hydrolase family 13 subfamily 31 (GH13_31) enzymes. Two middle domains (M1, M2) connect the catalytic domains and contribute significantly to structural integrity [10]. Crucially, the activities function independently; inhibitors can block glucosidase activity without affecting transferase activity, confirming distinct active sites [2].
Aglme exhibits strict specificity towards glycogen and its degradation intermediate, limit dextrin. Its substrate-binding sites recognize and accommodate the complex, branched architecture of glycogen polymers:
Catalytic variability arises primarily from tissue-specific isoforms generated via alternative promoter usage and splicing of the AGL gene:
Table 2: Human Glycogen Debranching Enzyme (Aglme) Isoforms and Clinical Impact
Isoform Characteristic | Molecular Basis | Catalytic Activity Profile | Associated GSD III Subtype | Clinical Manifestation |
---|---|---|---|---|
"Full-length" | Expressed in multiple tissues (e.g., liver, muscle). | Bifunctional (GT and GC active). | N/A (Wild-type) | Normal glycogen degradation. |
Liver-specific variant | Generated via alternative promoter usage / splicing. | Bifunctional activity primarily in liver. | N/A (Wild-type) | Normal liver glycogen degradation. |
Muscle-specific variant | Generated via alternative promoter usage / splicing. | Bifunctional activity primarily in muscle. | N/A (Wild-type) | Normal muscle glycogen degradation. |
Loss in Liver & Muscle | Mutations affecting core catalytic domains or structural integrity. | GT/GC deficient in both tissues. | Type IIIa (~78%) | Hepatomegaly, hypoglycemia, myopathy, cardiomyopathy. |
Loss only in Liver | Mutations primarily affecting liver-specific isoform expression or function. | GT/GC deficient in liver; functional in muscle. | Type IIIb (~15%) | Hepatomegaly, hypoglycemia; minimal/no muscle involvement. |
Isolated GC loss | Mutations specifically disrupting glucosidase domain (e.g., active site residues). | GC deficient; GT functional. | Type IIIc (Rare) | Accumulation of limit dextrin after GT action. |
Isolated GT loss | Mutations specifically disrupting transferase domain (e.g., active site residues). | GT deficient; GC functional (but cannot act due to lack of exposed α-1,6 glucose). | Type IIId (Rare) | Accumulation of phosphorylase limit dextrin. |
Unlike key regulatory enzymes in glycogen synthesis (e.g., glycogen synthase, regulated by phosphorylation and allosteric effectors like Glucose-6-P) or initiation (e.g., ADP-glucose pyrophosphorylase, allosterically regulated by metabolites like FBP and AMP [4] [8]), glycogen debranching enzyme (Aglme) itself does not appear to be subject to direct allosteric regulation by small molecule metabolites. Its activity is primarily controlled by:
Therefore, while embedded in a pathway subject to intense allosteric and hormonal control (e.g., via insulin, glucagon, adrenaline impacting phosphorylase and synthase), Aglme acts constitutively once its branched substrate is presented by the action of glycogen phosphorylase. Its regulation is more hierarchical and substrate-driven than dynamically allosteric.
The catalytic core domains of Aglme, the GT and GC, exhibit significant evolutionary conservation from bacteria to humans, reflecting their fundamental role in α-glucan metabolism, though their genomic organization differs:
Catalytic Mechanism Conservation: The fundamental chemical mechanisms – transglycosylation for GT and acid/base-assisted hydrolysis for GC – are conserved across species. Key catalytic residues (e.g., Asp/Glu acting as nucleophiles or acid/base catalysts) within the active sites of the respective domains show positional conservation between human and yeast enzymes [8] [10].
Functional Adaptations: Despite conserved mechanisms, species-specific adaptations exist, often related to substrate utilization complexity:
Table 3: Evolutionary Conservation of Glycogen Debranching Function
Organism Type | Representative Organism | Genomic Organization | Key Enzymes/Proteins | Catalytic Domain Conservation | Notable Adaptations |
---|---|---|---|---|---|
Mammals | Homo sapiens (Human) | Single gene (AGL) | Bifunctional enzyme (hsGDE): GT + GC domains | High (GT-A fold, GH13_31 barrel). ~37% id to yeast cgGDE. | Enhanced glycogen binding (more positive charges); Monomeric activity. |
Yeast/Fungi | Candida glabrata | Single gene | Bifunctional enzyme (cgGDE): GT + GC domains | High (Structural Cα RMSD ~1.35 Å vs hsGDE). | Fewer positive charges in binding groove; potentially lower glycogen affinity. |
Bacteria | Escherichia coli | Separate genes | MalQ (GT); GlgX (GC) | GlgX: Similar to isoamylase, GH13_?. MalQ: GT-A fold? | GlgX cleaves 4-subunit branches specifically; Activities uncoupled. |
Archaea | Sulfolobus solfataricus | Single gene (treX) | treX (Dual-function enzyme) | Likely conserved core folds. | Single active site for GT/GC; Oligomeric state (dimer/tetramer) essential for function. |
This evolutionary conservation underscores the critical and non-redundant role of Aglme in cellular metabolism. Mutations disrupting the conserved catalytic domains or critical structural elements are the primary cause of the autosomal recessive disorder Glycogen Storage Disease Type III across species [2] [6] [10].
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